4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine
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Overview
Description
4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H11BrN2O2. This compound is characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a tetrahydronaphthalene ring system. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the bromination of 5,6,7,8-tetrahydronaphthalen-1-amine followed by nitration. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The nitration step involves the use of nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5,6,7,8-Tetrahydronaphthalen-1-amine: Lacks both the bromine and nitro groups, resulting in different chemical properties and reactivity.
4-Bromo-2-nitro-1-naphthylamine: Similar structure but without the tetrahydronaphthalene ring, leading to different biological and chemical properties.
Uniqueness
4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to the presence of both bromine and nitro groups on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C10H11BrN2O2 |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-5-9(13(14)15)10(12)7-4-2-1-3-6(7)8/h5H,1-4,12H2 |
InChI Key |
URRLDFOUHKLQLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(=CC(=C2C1)Br)[N+](=O)[O-])N |
Origin of Product |
United States |
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